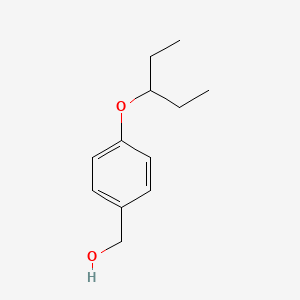
(4-(1-Ethylpropoxy)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1-Ethylpropoxy)phenyl)methanol is an organic compound that belongs to the class of phenylmethanols It features a phenyl ring substituted with a methanol group and an ethylpropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1-Ethylpropoxy)phenyl)methanol typically involves the following steps:
Hydroxyl Protection: The phenol group is protected to prevent unwanted reactions.
Bromine Substitution: The protected phenol undergoes bromination to introduce a bromine atom.
Etherification: The brominated intermediate reacts with 1-ethylpropyl alcohol to form the ethylpropoxy group.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using cost-effective raw materials and solvents, ensuring high yield and purity, and employing mild reaction conditions to facilitate easy industrialization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or sodium amide are employed for nucleophilic substitutions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenylmethanols.
Aplicaciones Científicas De Investigación
(4-(1-Ethylpropoxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-(1-Ethylpropoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic addition reactions, where the hydroxyl group participates in forming new bonds with electrophilic centers. This interaction can lead to various biological and chemical effects, depending on the context of its use .
Comparación Con Compuestos Similares
Phenylmethanol: A simpler analog without the ethylpropoxy group.
(4-Isopropoxyphenyl)methanol: Similar structure but with an isopropoxy group instead of an ethylpropoxy group.
(4-Methoxyphenyl)methanol: Contains a methoxy group instead of an ethylpropoxy group
Uniqueness: (4-(1-Ethylpropoxy)phenyl)methanol is unique due to the presence of the ethylpropoxy group, which imparts distinct chemical and physical properties.
Propiedades
IUPAC Name |
(4-pentan-3-yloxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h5-8,11,13H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWMXEDVPWZDIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1=CC=C(C=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

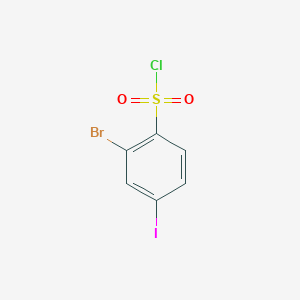

![2-[2-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1380173.png)
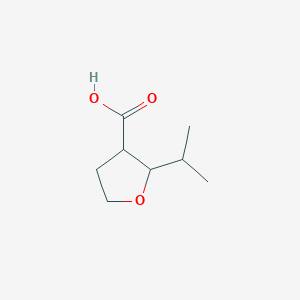
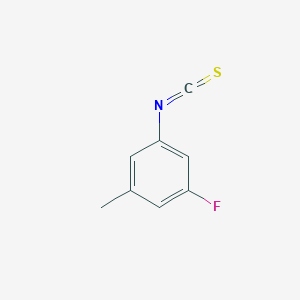

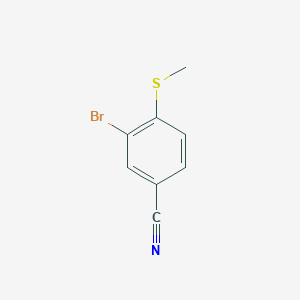
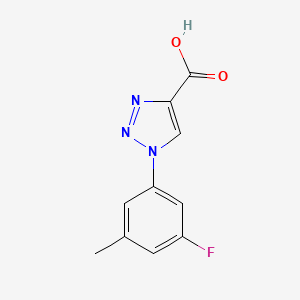
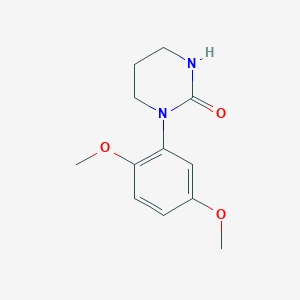
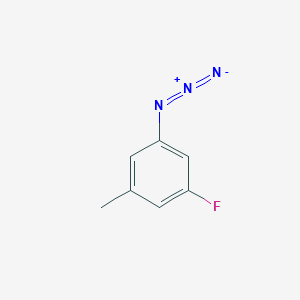
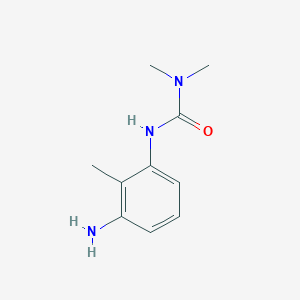
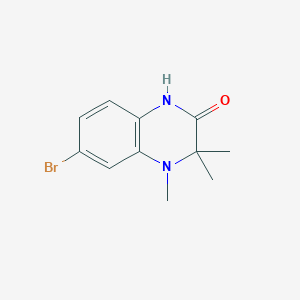
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1380193.png)
